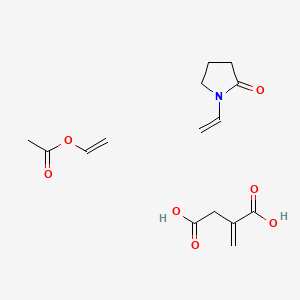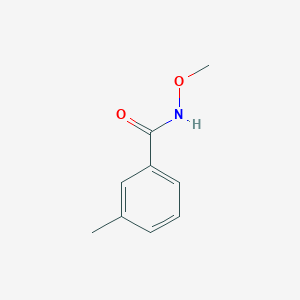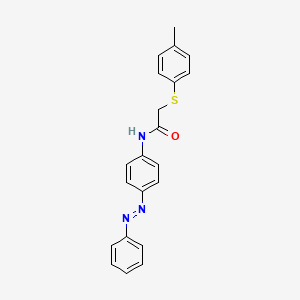
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide is an organic compound that features a diazenyl group (phenyldiazenyl) and a thioether (p-tolylthio) attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide typically involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl acetamide to form the phenyldiazenyl derivative.
Thioether Formation: The phenyldiazenyl derivative is reacted with p-tolylthiol in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The diazenyl and thioether groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Propiedades
Número CAS |
1006788-18-6 |
|---|---|
Fórmula molecular |
C21H19N3OS |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25) |
Clave InChI |
NXLMSCHRPXYDSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14114233.png)
![2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14114236.png)
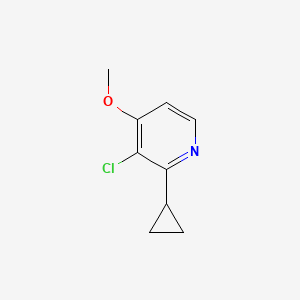
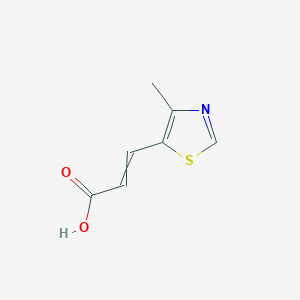
![1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester](/img/structure/B14114253.png)
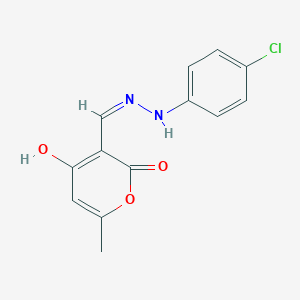
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)
![4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
